N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate aromatic amines with pyrazolopyrimidine precursors. The reaction conditions often include the use of solvents such as dimethylformamide or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any nitro or carbonyl groups present in the molecule.
Substitution: N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo nucleophilic substitution reactions, especially at the aromatic rings, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves the inhibition of specific enzymes and receptors. The compound binds to the active sites of these molecular targets, blocking their activity and thereby modulating various biological pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the binding pockets of the target molecules.
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison: Compared to these similar compounds, N-(3,5-dimethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits unique properties due to the specific positioning of the methyl groups on the aromatic rings. This structural variation influences its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-13-5-4-6-17(10-13)25-20-18(11-23-25)19(21-12-22-20)24-16-8-14(2)7-15(3)9-16/h4-12H,1-3H3,(H,21,22,24) |
InChI Key |
WRBNBGNLEAMTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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